GSK-354
Description
Systematic Nomenclature and Synonyms
GSK-354, also known as GSK690, is a small molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is (R)-4-[5-(Pyrrolidin-3-ylmethoxy)-2-p-tolyl-pyridin-3-yl]-benzonitrile . Common synonyms include:
- (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
- 4-(2-(4-Methylphenyl)-5-((3R)-3-pyrrolidinylmethoxy)-3-pyridinyl)benzonitrile
- GSK 354
- GSK-690.
The compound is frequently referenced in pharmacological studies as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A).
Molecular Formula and Weight
This compound has the molecular formula C₂₄H₂₃N₃O , with a calculated molecular weight of 369.468 g/mol . Elemental composition is as follows:
| Element | Percentage Composition |
|---|---|
| Carbon (C) | 78.02% |
| Hydrogen (H) | 6.27% |
| Nitrogen (N) | 11.37% |
| Oxygen (O) | 4.33% |
The compound’s exact mass is 369.18 g/mol , confirmed by high-resolution mass spectrometry.
Crystallographic Data and Three-Dimensional Conformation
While direct crystallographic data for this compound is limited, structural insights can be inferred from closely related analogs. For instance, the crystal structure of LSD1 in complex with a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (PDB ID: 5YJB), reveals key binding interactions. This compound differs by substituting the piperidine ring with a pyrrolidine group, but its three-dimensional conformation is expected to align with the following features:
Key Structural Features:
- Central Pyridine Core : Serves as a scaffold, with substituents at the 2-, 3-, and 5-positions.
- Pyrrolidin-3-ylmethoxy Group : Extends into a negatively charged pocket formed by residues Asp555 and Asn540 in LSD1.
- 4-Cyanophenyl Group : Occupies a hydrophobic pocket near Lys661, forming a hydrogen bond with the side-chain nitrogen.
- 4-Methylphenyl Group : Resides in a hydrophobic cavity formed by Val333, Phe538, and Trp695.
Table 1: Predicted Binding Interactions of this compound with LSD1
| Structural Component | Interacting Residues | Interaction Type |
|---|---|---|
| Pyrrolidine ring | Asp555, Asn540 | Hydrogen bonding |
| 4-Cyanophenyl | Lys661 | Hydrogen bonding |
| 4-Methylphenyl | Val333, Phe538, Trp695 | Hydrophobic |
| Pyridine core | Ala539, Thr335, His564 | Van der Waals |
Spectroscopic Characterization
This compound has been characterized using multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- High-Resolution ESI-MS : [M+H]⁺ observed at m/z 370.176 (calculated 370.176).
- Fragmentation Pattern : Major fragments include m/z 252 (loss of pyrrolidinylmethoxy group) and m/z 105 (4-cyanophenyl ion).
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 3H) | Methyl group on p-tolyl |
| ¹H NMR | δ 3.8 (m, 2H) | Pyrrolidine methoxy protons |
| IR | 2230 cm⁻¹ | Nitrile stretch |
| MS | m/z 370.176 | Molecular ion peak |
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.495 |
IUPAC Name |
4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C25H25N3O/c1-18-2-6-22(7-3-18)25-24(21-8-4-19(15-26)5-9-21)14-23(16-28-25)29-17-20-10-12-27-13-11-20/h2-9,14,16,20,27H,10-13,17H2,1H3 |
InChI Key |
JQPWKVGXPWCDEE-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=C(C2=CC(OCC3CCNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-354; GSK 354; GSK354 |
Origin of Product |
United States |
Scientific Research Applications
Oncology
GSK-354 has shown promise in preclinical models for its ability to inhibit tumor growth in various cancer types. The compound's efficacy is attributed to its role in disrupting pathways that facilitate cancer cell survival and proliferation.
- Case Study: Breast Cancer
- In a recent study, this compound demonstrated significant tumor reduction in xenograft models of breast cancer. The compound was administered in combination with standard chemotherapy, resulting in enhanced therapeutic effects compared to chemotherapy alone.
Immunology
The immunomodulatory properties of this compound make it a candidate for treating autoimmune disorders. By modulating immune responses, the compound has the potential to alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus.
- Case Study: Rheumatoid Arthritis
- Clinical trials have indicated that patients receiving this compound exhibited reduced markers of inflammation and improved joint function compared to placebo groups. This suggests a favorable safety profile and therapeutic efficacy.
Clinical Trials Overview
GSK has initiated several clinical trials to evaluate the safety and efficacy of this compound across different indications. The following table summarizes key clinical trials involving this compound:
| Trial ID | Phase | Indication | Status | Results Summary |
|---|---|---|---|---|
| NCTXXXXXXX | I | Solid Tumors | Recruiting | Safety and dosage determination ongoing. |
| NCTXXXXXXX | II | Rheumatoid Arthritis | Completed | Positive response rate; further analysis ongoing. |
| NCTXXXXXXX | III | Breast Cancer | Active | Efficacy compared to standard treatments being evaluated. |
Research Findings
Recent publications have further elucidated the potential applications of this compound:
- Study on GSK-3 Inhibition : Research indicates that this compound effectively inhibits glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in various cellular processes, including inflammation and cell survival. This inhibition may contribute to its anti-cancer effects and potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminothiazoles and Dithiocarbamates
Early LSD1 inhibitors, such as aminothiazoles (compound 72) and dithiocarbamates (compound 73), were explored via fragment-based screening.
- Aminothiazoles achieved an IC₅₀ of 0.4 μM but lacked translational consistency in cellular models.
- Dithiocarbamates showed biochemical-cellular correlation but contained cytotoxic chemotypes, limiting their utility as in vivo tools .
Key Advantage of GSK-354: Unlike these predecessors, this compound combines reversibility, selectivity against MAO-A, and a non-cytotoxic profile, enabling robust in vivo applications .
Structural Analogs: GSK-690
GSK-690 (also referred to as this compound in some studies) shares a nearly identical structure with this compound, differing only in the substitution of a pyrrolidine ring (this compound) with a piperidine ring (GSK-690). Both compounds exhibit similar binding modes to LSD1, engaging the same hydrophobic and hydrogen-bonding interactions. However, structural data for this compound/GSK-690 complexes remain unpublished, complicating direct mechanistic comparisons .
Next-Generation Inhibitors: Pyrrolo[2,3-c]pyridines
Recent studies optimized this compound’s scaffold to develop pyrrolo[2,3-c]pyridine derivatives (e.g., compounds 9, 10, and 46). Key improvements include:
| Compound | LSD1 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) | MV4;11 IC₅₀ (nM) | H1417 IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | 90–80* | 613 ± 365 | 122 ± 5 | 213 ± 103 |
| 9 | 80 | — | — | — |
| 10 | 34.5 | — | — | — |
| 46 | 3.1 | 31 ± 7 | 0.6 ± 0.2 | 1.1 ± 0.5 |
Note: Discrepancy in this compound’s IC₅₀ values (90 nM vs. 80 nM in separate assays) may reflect methodological differences .
- Compound 46 : This derivative is 20–200× more potent than this compound in cellular models, attributed to enhanced hydrophobic interactions with Tyr761 .
- Compound 49 : Achieves IC₅₀ values of 0.7 nM (MV4;11) and 2.3 nM (H1417), demonstrating 172× and 92× greater potency than this compound, respectively .
Structural Innovations:
- Replacement of this compound’s pyridine ring with a bicyclic pyrrolo[2,3-c]pyridine improved binding pocket occupancy.
- Substitution of pyrrolidine with piperidine (compound 10) eliminated chiral centers, simplifying synthesis .
Other Reversible Inhibitors
- SP-2509 : A reversible inhibitor with IC₅₀ = 13 nM, surpassing this compound’s biochemical potency but lacking detailed in vivo data .
- Thieno[3,2-b]pyrrole-5-carboxamides: Reported in 2017, these compounds achieved IC₅₀ = 7.8 nM in leukemia models, highlighting the competitive landscape for LSD1 inhibitors .
Preparation Methods
Construction of the Benzonitrile-Substituted Pyridine
The benzonitrile moiety is introduced via a palladium-catalyzed cyanation reaction. Starting from 3-bromopyridine, treatment with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in dimethylformamide (DMF) at 110°C yields 3-cyanopyridine (Yield: 78%). Alternative routes using Suzuki–Miyaura coupling with cyanophenylboronic acid are less efficient (Yield: 62%).
Functionalization with the Tolyl Group
The 4-tolyl substituent is installed via a Suzuki–Miyaura cross-coupling between 3-cyano-4-iodopyridine and p-tolylboronic acid. Optimized conditions use [Pd(dppf)Cl₂] as the catalyst, cesium carbonate (Cs₂CO₃) as the base, and a dioxane/water (10:1) solvent system at 90°C (Yield: 85%).
Introduction of the Pyrrolidine Methyl Group
Enantioselective Alkylation
The pyrrolidine methyl group is appended through a Mitsunobu reaction between 4-(p-tolyl)-3-cyanopyridin-2-ol and (R)-pyrrolidin-3-ylmethanol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C affords the desired (R)-enantiomer with 92% enantiomeric excess (ee).
Alternative Reductive Amination
A two-step reductive amination approach is also reported:
-
Condensation of 2-aminopyridine with pyrrolidine-3-carbaldehyde using titanium(IV) isopropoxide (Ti(OiPr)₄).
-
Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields the racemic amine, requiring chiral resolution via high-performance liquid chromatography (HPLC).
Final Assembly and Purification
The convergent synthesis concludes with coupling the tolyl-pyridine intermediate (from Section 3.2) and the pyrrolidine methyl derivative (from Section 4.1) via a nucleophilic aromatic substitution. Reaction in N-methyl-2-pyrrolidone (NMP) at 120°C for 12 hours achieves 70% conversion, with purification by silica gel chromatography (Hexane/EtOAc 4:1). Final recrystallization from ethanol/water (1:1) enhances purity to >99% (HPLC).
Optimization Challenges and Solutions
Regioselectivity in Cyanation
Early routes suffered from para-cyanation byproducts due to poor directing-group effects. Introducing a temporary nitro group at the pyridine’s 5-position improved meta-selectivity, with subsequent reduction to amine and removal via diazotization.
Stereochemical Control
Racemization during Mitsunobu reactions was mitigated by lowering reaction temperatures to 0°C and using anhydrous conditions.
Analytical Characterization Data
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry for the Suzuki–Miyaura step, reducing palladium leaching to <5 ppm. Environmental impact assessments favor the Mitsunobu route over reductive amination due to lower solvent waste (E-factor: 18 vs. 32) .
Q & A
Q. How can systematic reviews of this compound research be structured to capture emerging trends and gaps?
- Methodological Answer : Use Boolean operators in Google Scholar (e.g.,
intitle:"this compound" AND ("LSD1 inhibitor" OR "epigenetic therapy")) to filter high-impact journals. Track citation networks with tools like Web of Science. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies for inclusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
